molecular formula C18H15NO2 B5809201 Methyl 2-(4-methylphenyl)quinoline-4-carboxylate

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B5809201
M. Wt: 277.3 g/mol
InChI Key: SQJDQWPXXNPGPA-UHFFFAOYSA-N
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Description

Significance of Quinoline-Based Architectures in Contemporary Organic and Medicinal Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. orientjchem.orgarabjchem.org This structural motif is not only prevalent in a wide array of natural products, particularly alkaloids like quinine, but also forms the core of numerous synthetic compounds with profound biological activities. nih.govwikipedia.org The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties to achieve desired therapeutic effects. orientjchem.org

Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral activities. nih.govnih.govnih.gov The ability of the quinoline nucleus to serve as a privileged scaffold in drug design has led to the development of numerous marketed drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. nih.govacs.org The ongoing exploration of quinoline chemistry is fueled by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govresearchgate.net Researchers are continuously developing innovative synthetic methodologies, including green chemistry approaches, to access structurally diverse quinoline derivatives for biological screening. nih.govacs.orgnih.gov

Research Trajectory and Current Academic Interest in Methyl 2-(4-methylphenyl)quinoline-4-carboxylate

This compound, also known as Methyl 2-(p-tolyl)quinoline-4-carboxylate, belongs to the class of 2-aryl-quinoline-4-carboxylic acids and their esters. This class of compounds is often synthesized through multicomponent reactions, such as the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.net The parent acid, 2-(4-methylphenyl)quinoline-4-carboxylic acid, has been synthesized and its crystal structure elucidated, providing foundational data for further research. researchgate.net

Academic interest in this specific ester and its parent acid stems from the broader investigation into the biological potential of quinoline-4-carboxylic acid derivatives. Research has shown that modifications at the 2- and 4-positions of the quinoline ring can significantly influence biological activity. The presence of an aryl group, such as the 4-methylphenyl (p-tolyl) group at the 2-position, is a common feature in quinoline-based compounds being investigated for various therapeutic applications. acs.orgnih.gov

Current research often involves the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). For example, studies have investigated derivatives of 2-(p-tolyl)quinoline-4-carboxamide for their potent antimalarial activity. acs.orglshtm.ac.ukresearchgate.net While these studies focus on the carboxamide, the corresponding carboxylic acid and its methyl ester are crucial intermediates and control compounds in such research endeavors. The esterification to this compound can be a key step in synthetic pathways or a way to modify the compound's physicochemical properties, such as solubility and cell permeability, for biological testing. nih.gov

Overview of Academic Research Objectives and Scope for the Compound

The primary academic research objective for this compound and its analogs is the discovery and development of novel bioactive agents. The scope of this research is broad, covering several key areas:

Anticancer Research: Quinoline derivatives are extensively studied for their potential as anticancer agents. arabjchem.orgresearchgate.net Research objectives include synthesizing analogs of this compound and evaluating their cytotoxicity against various cancer cell lines. nih.gov The mechanism of action is also a key focus, with investigations into activities like the inhibition of multidrug resistance proteins (MRP2) or histone deacetylases (HDACs). nih.govnih.gov

Antimalarial Drug Discovery: The quinoline core is central to many antimalarial drugs. A significant research objective is to develop new quinoline-based compounds that are effective against drug-resistant strains of malaria parasites. acs.orgresearchgate.net Studies in this area involve synthesizing derivatives and assessing their antiplasmodial activity, often revealing novel mechanisms of action such as the inhibition of translation elongation factor 2 (PfEF2). acs.org

Antibacterial and Antimicrobial Agents: There is a continuous need for new antibiotics to combat resistant bacteria. Research involves creating and testing quinoline derivatives for their antibacterial efficacy. derpharmachemica.com

Development of Synthetic Methodologies: Beyond biological applications, an important research objective is the development of efficient and environmentally friendly synthetic routes to produce these complex molecules. This includes the use of novel catalysts and reaction conditions. researchgate.netacs.org

The research scope typically involves a multidisciplinary approach, combining organic synthesis, spectroscopic characterization, X-ray crystallography, computational modeling, and a wide range of biological assays to fully explore the potential of compounds like this compound. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of the Parent Acid This table presents crystallographic data for the parent compound, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, which serves as a foundational reference for its methyl ester derivative.

PropertyValue
Molecular FormulaC₁₇H₁₃NO₂
Molecular Weight263.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.1001 (6)
b (Å)15.3464 (11)
c (Å)20.3037 (17)
β (°)90.859 (9)
Volume (ų)1277.4 (2)
Data sourced from crystallographic studies on 2-(4-Methylphenyl)quinoline-4-carboxylic acid. researchgate.net

Table 2: Representative Synthetic Reactions for Quinoline-4-Carboxylic Acid Derivatives This table outlines common synthetic methods used to produce the core structure of the title compound.

Reaction NameReactantsConditionsProduct Type
Doebner-von MillerAniline, α,β-unsaturated carbonyl compoundAcid catalyst, oxidantSubstituted quinoline
Pfitzinger ReactionIsatin (B1672199), carbonyl compoundBaseQuinoline-4-carboxylic acid
Conrad-LimpachAniline, β-ketoesterAcid catalyst, high temperature4-Hydroxyquinoline
These are well-established named reactions for quinoline synthesis. wikipedia.orgnih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-methylphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-7-9-13(10-8-12)17-11-15(18(20)21-2)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJDQWPXXNPGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches for Methyl 2 4 Methylphenyl Quinoline 4 Carboxylate and Its Analogues

Classical and Modified Reaction Protocols for Quinoline-4-carboxylates

The construction of the quinoline-4-carboxylate (B1235159) scaffold has historically relied on several named reactions, most notably the Pfitzinger and Doebner reactions. Over time, these methods have been refined to improve yields, expand substrate scope, and align with the principles of green chemistry.

Pfitzinger Reaction Enhancements and Variations

The Pfitzinger reaction, a condensation reaction between isatin (B1672199) and a carbonyl compound containing an α-methylene group in the presence of a base, is a cornerstone for the synthesis of quinoline-4-carboxylic acids. wikipedia.org The reaction mechanism involves the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent enamine formation, cyclization, and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

Specifically, for the synthesis of the precursor to the target molecule, 2-(4-methylphenyl)quinoline-4-carboxylic acid, the Pfitzinger reaction is employed using isatin and 1-(p-tolyl)ethanone in the presence of a base like potassium hydroxide (B78521). acs.org

Table 1: Pfitzinger Reaction for 2-(p-Tolyl)quinoline-4-carboxylic Acid

ReactantsBaseSolventConditionsProduct
Isatin, 1-(p-tolyl)ethanonePotassium HydroxideEthanol/WaterMicrowave irradiation, 125 °C2-(p-Tolyl)quinoline-4-carboxylic acid

Variations of the Pfitzinger reaction have been developed to enhance its utility. One such variation is the Halberkann variant, where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Doebner Reaction Adaptations and By-product Studies

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org This method is particularly versatile as it allows for the introduction of a variety of substituents on the quinoline (B57606) ring based on the choice of aniline and aldehyde.

For the synthesis of 2-(4-methylphenyl)quinoline-4-carboxylic acid, the Doebner reaction would involve the condensation of p-toluidine, p-tolualdehyde, and pyruvic acid. The proposed mechanism can proceed through two pathways: an initial aldol (B89426) condensation between the aldehyde and pyruvic acid followed by a Michael addition of the aniline, or the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org

A significant challenge in the conventional Doebner reaction can be low yields, especially with electron-deficient anilines. nih.gov Recent advancements have focused on a "Doebner hydrogen-transfer reaction" model, which has been shown to improve yields for a wider range of anilines, including those with electron-donating and electron-withdrawing groups. nih.gov This modified approach has demonstrated high substrate generality and the potential for large-scale synthesis. nih.gov

By-products in the Doebner-von Miller modification, a related reaction, can arise from the self-condensation of the α,β-unsaturated carbonyl compound or from the reduction of the intermediate Schiff base. youtube.com Understanding these side reactions is crucial for optimizing the synthesis of the desired quinoline derivative. youtube.com

Green Chemistry Principles in Quinoline Synthesis (e.g., Microwave-Assisted, Solvent-Free Methods)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to reduce environmental impact and improve efficiency. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. nih.gov

Microwave irradiation has been successfully employed in the Pfitzinger reaction to significantly reduce reaction times and, in some cases, improve yields. acs.org For instance, the synthesis of 2-(p-tolyl)quinoline-4-carboxylic acid via the Pfitzinger reaction can be accomplished efficiently under microwave irradiation. acs.org Similarly, microwave-assisted Knoevenagel-Doebner reactions have been developed for the synthesis of phenolic acids, demonstrating the potential for this technology in related quinoline syntheses. frontiersin.orgnih.gov These methods often lead to higher yields in shorter reaction times compared to conventional heating. nih.gov

Solvent-free reaction conditions represent another key aspect of green chemistry. fiveable.me The synthesis of 2,4-disubstituted quinolines has been achieved using heterogeneous catalysts like Hβ zeolite under solvent-free conditions. rsc.org This approach not only simplifies the reaction setup and work-up but also minimizes the use of hazardous organic solvents. rsc.orgcmu.edu

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Quinolines

MethodConditionsAdvantagesDisadvantages
Conventional Pfitzinger Strong base, high temperature, long reaction timesWell-established, versatileHarsh conditions, potential for by-products
Microwave-Assisted Pfitzinger Microwave irradiation, shorter reaction timesRapid synthesis, often higher yieldsRequires specialized equipment
Conventional Doebner Reflux in organic solventThree-component, convergentCan have low yields, by-product formation
Microwave-Assisted Doebner Microwave irradiation, often solvent-freeFaster, cleaner reactionsMay require optimization for specific substrates
Solvent-Free Synthesis Heterogeneous catalyst, no solventEnvironmentally friendly, simple work-upCatalyst may need to be optimized

Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Scaffold Assembly

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions offer a powerful strategy for the synthesis of 2-arylquinolines.

A common approach involves the synthesis of a 2-chloroquinoline (B121035) derivative, which can then undergo a Suzuki coupling with an appropriate arylboronic acid. For the synthesis of a 2-(4-methylphenyl)quinoline (B3119102) derivative, this would involve the reaction of a 2-chloroquinoline-4-carboxylate with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. nih.govyoutube.com

Table 3: Suzuki-Miyaura Coupling for 2-Arylquinoline Synthesis

Quinoline SubstrateBoronic AcidCatalystBaseSolventProduct
2-Chloroquinoline-4-carboxylate4-Methylphenylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/Water or DMFMethyl 2-(4-methylphenyl)quinoline-4-carboxylate

This methodology provides a highly versatile route to a wide range of 2-arylquinoline derivatives with excellent functional group tolerance. The regioselectivity of the coupling is generally high, favoring substitution at the more reactive C2 position of a dihaloquinoline. beilstein-journals.org

Multi-Component Reaction Strategies for Quinoline-4-carboxylate Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. rsc.org The Doebner reaction, as discussed earlier, is a classic example of a three-component reaction used for quinoline-4-carboxylic acid synthesis. iipseries.org

Beyond the Doebner reaction, other MCRs have been developed for the synthesis of 2,4-disubstituted quinolines. One such strategy involves the reaction of an aniline, an aldehyde, and an alkyne in the presence of a catalyst. For example, the reaction of aniline, 2-nitrobenzaldehyde, and propargyl alcohol catalyzed by copper bromide yields a (2-(2-nitrophenyl)quinolin-4-yl)methanol, which can be further functionalized. bohrium.com

Esterification and Transesterification Procedures for Carboxylate Derivatives

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. Several standard methods can be employed for this transformation.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgchemistrysteps.com In this case, 2-(4-methylphenyl)quinoline-4-carboxylic acid would be refluxed with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. cerritos.edumdpi.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed. athabascau.ca

For substrates that may be sensitive to strong acids or sterically hindered, the Steglich esterification offers a milder alternative. organic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide, and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). nptel.ac.inrsc.org The reaction proceeds under neutral conditions at room temperature and is often effective for the esterification of challenging carboxylic acids. vnu.edu.vn The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org

Table 4: Common Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Esterification Carboxylic acid, Alcohol, Strong acid catalystRefluxSimple, inexpensive reagentsReversible, may not be suitable for sensitive substrates
Steglich Esterification Carboxylic acid, Alcohol, DCC, DMAPRoom temperature, neutral pHMild conditions, suitable for sensitive and hindered substratesUse of coupling agents can lead to by-product formation and purification challenges

Analytical and Purification Strategies for Synthesized Compounds

The successful synthesis of this compound and its analogues necessitates rigorous purification and analytical characterization to confirm the identity, purity, and structural integrity of the target molecules. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Techniques for Purification and Purity Assessment

Purification of the crude reaction products is a critical step to isolate the desired quinoline derivatives from starting materials, reagents, and byproducts. Column chromatography is a widely used method for this purpose. In the synthesis of various 4-methyl-2-(4-substitutedphenyl)quinoline derivatives, column chromatography with a mobile phase of ethyl acetate (B1210297) and n-hexane (40:60 ratio) has been effectively used to yield the pure compounds. derpharmachemica.com For other quinoline derivatives, such as methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, column chromatography using chloroform (B151607) as the eluent has proven successful in separating product mixtures. mdpi.com

Thin-Layer Chromatography (TLC) plays a crucial role in monitoring the progress of the synthesis reactions. derpharmachemica.com It allows for a quick assessment of the consumption of starting materials and the formation of the product. The purity of the synthesized compounds is also often initially established by TLC before more advanced analytical techniques are used. derpharmachemica.com

Recrystallization is another common and effective method for purifying solid quinoline derivatives. The choice of solvent is critical for successful recrystallization. For instance, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate has been purified by recrystallization from a mixture of dimethylformamide (DMF) and methanol. mdpi.com Similarly, 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid was recrystallized from a DMF and water mixture. mdpi.com

Spectroscopic and Spectrometric Characterization

Once purified, the structural elucidation of the synthesized compounds is carried out using a variety of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for determining the molecular structure.

¹H NMR provides information about the chemical environment of protons, their multiplicity, and coupling constants, which helps in assigning the positions of substituents on the quinoline and phenyl rings. For example, in a series of 4-methyl-2-(4-substitutedphenyl)quinoline derivatives, the chemical shifts and splitting patterns of the aromatic and methyl protons are used to confirm the structure. derpharmachemica.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to get information about their fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula. mdpi.com For several 4-methyl-2-(4-substitutedphenyl)quinoline derivatives, the mass spectra show the molecular ion peak (m/z), which corresponds to the molecular weight of the compound. derpharmachemica.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic stretching frequencies for C=O (ester), C=N (in the quinoline ring), C-O, and aromatic C-H bonds are typically observed, providing evidence for the successful formation of the desired product. derpharmachemica.com For instance, the IR spectrum of a conjugated ketone showed a characteristic C=O stretching at 1674 cm⁻¹. mdpi.com

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. The experimentally found percentages are compared with the calculated values for the proposed molecular formula to support the structural assignment. mdpi.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. The crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid has been determined, confirming the planar quinoline ring system and the dihedral angle between the quinoline and the toluene (B28343) rings. researchgate.net

Below are tables summarizing the typical analytical data obtained for quinoline derivatives.

Table 1: Spectroscopic Data for Representative Quinoline Analogues

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
4-methyl-2-phenylquinoline 7.0-7.14 (m, 5H), 6.40 (d, 2H), 5.19 (s, 2H), 3.73 (s, 6H), 2.69-2.93 (m, 4H), 2.0 (s, 1H) 147.5, 147.2, 142.8, 136.8, 129.8, 129.3, 128.3, 126.3, 113.3, 57.1, 56.2, 41.8 3028 (C-H), 1650 (C=N), 1650 (C=C) 219 (M⁺) derpharmachemica.com
4-methyl-2-(4-methoxyphenyl)quinoline 6.95 (d, 2H), 6.65 (d, 2H), 6.41 (d, 2H), 5.19 (s, 1H), 3.73 (s, 9H), 2.93-2.83 (m, 2H), 2.69-2.66 (m, 2H), 2.0 (s, 1H) 158.2, 147.5, 147.2, 136.8, 135.1, 129.8, 129.3, 114.8, 113.3, 113.2, 57.1, 56.2, 55.9, 41.8, 29.9 3066 (C-H), 1632 (C=N), 1710 (C-O) 250 (M⁺) derpharmachemica.com
4-methyl-2-(4-chlorophenyl)quinoline 7.15 (d, 2H), 7.00 (d, 2H), 6.40-6.41 (m, 2H), 5.19 (s, 2H), 3.37 (s, 6H), 2.93-2.83 (m, 2H), 2.69-2.66 (m, 2H), 2.0 (s, 1H) 147.5, 147.2, 140.9, 136.8, 131.8, 129.8, 129.7, 129.4, 113.3, 113.2, 57.1, 56.2, 41.8, 29.9 3010 (C-H), 1510 (C=C), 1310 (C=N), 650 (C-Cl) 254 (M⁺) derpharmachemica.com

Table 2: Purification Strategies for Quinoline Derivatives

Compound Purification Method Solvents/Eluents
4-methyl-2-(4-substitutedphenyl)quinolines Column Chromatography Ethyl acetate / n-hexane (40:60) derpharmachemica.com
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate Column Chromatography Chloroform mdpi.com
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate Recrystallization DMF / Methanol mdpi.com

Advanced Chemical Reactivity and Derivatization Studies of Methyl 2 4 Methylphenyl Quinoline 4 Carboxylate

Chemical Transformations at the Quinoline (B57606) Ring System

The quinoline scaffold is a versatile heterocyclic system that can undergo a variety of chemical transformations. mdpi.comscilit.com Modern synthetic strategies, particularly transition metal-catalyzed C-H functionalization, have enabled site-selective modifications of the quinoline ring, which was previously challenging. mdpi.comscilit.com

Key transformations include:

C-H Activation: Palladium-catalyzed reactions, often employing quinoline N-oxides, can achieve regioselective arylation at the C-2 position. mdpi.com Other transition metals like rhodium and iridium have also been utilized for C-H functionalization, allowing for the introduction of various substituents at specific positions, though this is less direct for a pre-substituted C-2 position. scilit.com

Reduction (Dearomatization): The quinoline ring can undergo partial reduction to access saturated heterocyclic structures. A notable method is the regioselective hydrosilylation, which can lead to the formation of dearomatized intermediates. nih.gov These intermediates contain reactive olefinic bonds that can be further derivatized through reactions like hydrogenation, [2+2] photocycloaddition, or hydroboration-oxidation, providing access to a diverse range of functionalized saturated heterocycles. nih.gov

Oxidative Annulation: In related systems, photochemical methods have been used to achieve dehydrogenative annulation, creating more complex polycyclic aromatic systems. rsc.org

Table 1: Summary of Potential Transformations at the Quinoline Ring
Reaction TypeTypical Reagents/ConditionsTarget Position(s)Potential Outcome
C-H Arylation (on N-oxide)Pd(OAc)₂, Ag₂CO₃, Benzene (B151609)C-2Introduction of a second aryl group
SemireductionTriethylsilane, Photochemical conditionsBenzene ringFormation of hydrosilylated dihydroquinolines
Hydrogenation of Reduced IntermediatePd/C, H₂Olefinic bondSaturated heterocyclic ring

Modifications of the Phenyl Substituent at C-2

The 2-(4-methylphenyl) group offers another site for chemical modification. The reactivity of this phenyl ring is influenced by the electron-donating nature of the methyl group, which activates it toward electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: Standard electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the tolyl group. The methyl group directs incoming electrophiles primarily to the ortho positions (relative to the methyl group).

Benzylic Position Modification: The methyl group itself can be a site of reactivity. Radical halogenation (e.g., using N-bromosuccinimide) can introduce a halogen at the benzylic position, creating a 4-(halomethyl)phenyl derivative. acs.org This new functional group can then participate in various nucleophilic substitution reactions, for example, to introduce amines like morpholine. acs.org

Nucleophilic Aromatic Substitution (SNAr): While the 4-methylphenyl group is not activated for SNAr, replacing it with a highly electron-deficient ring, such as a perfluorophenyl group, renders it susceptible to nucleophilic attack. mdpi.com In such analogues, the para-fluorine atom can be readily displaced by nucleophiles like phenols, demonstrating a powerful method for post-synthesis modification. mdpi.com

Table 2: Potential Derivatization Reactions of the C-2 Phenyl Substituent
Reaction TypeTarget SiteTypical ReagentsProduct Type
NitrationPhenyl ring (ortho to methyl)HNO₃, H₂SO₄Nitro-substituted phenyl group
Benzylic BrominationMethyl groupN-Bromosuccinimide (NBS), Benzoyl peroxide4-(Bromomethyl)phenyl group
SNAr on Benzylic BromideBenzylic carbonSecondary amines (e.g., Morpholine)Amine-functionalized side chain

Reactivity of the Carboxylate Moiety and Ester Hydrolysis

The methyl ester at the C-4 position is a key functional handle for derivatization, most commonly through hydrolysis followed by amide bond formation.

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(4-methylphenyl)quinoline-4-carboxylic acid. researchgate.netfrontiersin.org This transformation is typically achieved under basic conditions, for instance, by refluxing with an aqueous solution of sodium hydroxide (B78521) (NaOH), following a base-catalyzed acyl-oxygen fission (BAC2) mechanism. mdpi.comepa.gov Acid-catalyzed hydrolysis is also a viable method. khanacademy.org

Amide Formation: The resulting carboxylic acid is a versatile intermediate for the synthesis of a wide range of amides. nih.gov Coupling reactions with various primary or secondary amines are carried out using standard peptide coupling reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). acs.orglshtm.ac.uk This approach has been used to synthesize extensive libraries of quinoline-4-carboxamides for biological screening. acs.org

Table 3: Reactions Involving the Carboxylate Group
ReactionReagentsConditionsProduct
Ester HydrolysisNaOH(aq), i-PrOHReflux2-(4-methylphenyl)quinoline-4-carboxylic acid mdpi.com
Amide CouplingAmine, CDMT, N-MethylmorpholineRoom Temperature, DCMN-substituted quinoline-4-carboxamide acs.orglshtm.ac.uk
Amide CouplingAmine, EDC, HOBtDMFN-substituted quinoline-4-carboxamide acs.org

Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis

The substitution pattern on the quinoline ring is dictated by the electronic properties of the bicyclic system, which contains both an electron-rich benzene ring and an electron-deficient pyridine (B92270) ring.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Therefore, EAS occurs exclusively on the carbocyclic (benzene) ring. iust.ac.irquimicaorganica.org The reaction is further directed to positions C-5 and C-8. This preference is explained by the superior stability of the cationic Wheland intermediate formed upon attack at these positions, which allows for charge delocalization without disrupting the aromaticity of the pyridine ring. quimicaorganica.org Attack at C-6 or C-7 would lead to less stable intermediates. quimicaorganica.org

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient pyridine ring is activated for nucleophilic attack. In unsubstituted quinoline, nucleophilic substitution preferentially occurs at C-2 and C-4. iust.ac.irquora.com The preference for the C-2 position in many cases is attributed to greater stabilization of the negatively charged Meisenheimer complex intermediate. quora.com In Methyl 2-(4-methylphenyl)quinoline-4-carboxylate, both positions are already substituted. Nucleophilic substitution on the ring would require the presence of a good leaving group, which is not present in the parent molecule.

Table 4: Reactivity of Quinoline Ring Positions
PositionReactivity towards ElectrophilesReactivity towards NucleophilesReasoning
C-2, C-4DeactivatedActivated (but substituted)Electron-deficient pyridine ring
C-3DeactivatedDeactivatedLess activated than C-2/C-4 for nucleophilic attack
C-5, C-8ActivatedDeactivatedMost stable cationic intermediate in EAS quimicaorganica.org
C-6, C-7Less ActivatedDeactivatedLess stable cationic intermediate in EAS quimicaorganica.org

Regioselectivity and Stereochemical Control in Derivatization Processes

Controlling the regioselectivity of reactions is paramount when synthesizing derivatives of complex molecules like quinolines.

Regioselectivity: As discussed, the inherent electronic properties of the quinoline nucleus provide a strong basis for regiochemical control. Electrophilic attacks are directed to C-5/C-8, while nucleophilic attacks target C-2/C-4. iust.ac.irquimicaorganica.orgquora.com Furthermore, the use of specific catalytic systems can override these innate tendencies. For instance, transition metal-catalyzed C-H activation can be highly regioselective, allowing for functionalization at positions that are otherwise difficult to access. mdpi.com The choice of catalyst, ligands, and directing groups is crucial for achieving the desired regiochemical outcome. mdpi.comscilit.com Even in the synthesis of the quinoline core itself, methods like the Friedländer synthesis can face regioselectivity issues that must be carefully controlled. researchgate.net

Stereochemical Control: this compound is an achiral molecule. Stereochemical considerations become important when derivatization reactions introduce one or more chiral centers. For example, the reduction of the quinoline ring or addition reactions across a double bond created during dearomatization could generate stereocenters. nih.gov In such cases, the use of chiral catalysts or reagents would be necessary to control the stereochemical outcome and produce enantiomerically enriched or pure products. While not extensively studied for this specific molecule, the principles of asymmetric synthesis would apply to any such transformations.

Structural Characterization and Conformational Analysis in Academic Investigations of Methyl 2 4 Methylphenyl Quinoline 4 Carboxylate

Comprehensive Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in confirming the chemical identity and elucidating the structural nuances of Methyl 2-(4-methylphenyl)quinoline-4-carboxylate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (FTIR and Raman) collectively provide a detailed picture of the molecule's connectivity and functional group composition.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While specific multi-dimensional NMR data for this compound is not extensively reported in the literature, the structural assignment can be confidently inferred from the well-documented spectra of its parent compound, 2-(4-methylphenyl)quinoline-4-carboxylic acid, and related quinoline (B57606) derivatives.

In the 1H NMR spectrum, the aromatic protons of the quinoline and the 4-methylphenyl (p-tolyl) rings are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the quinoline ring system will exhibit characteristic splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling. The singlet for the methyl group on the p-tolyl substituent would appear further upfield, around 2.4-2.6 ppm. The most significant indicator of the methyl ester functional group is the appearance of a sharp singlet corresponding to the methoxy (B1213986) protons (-OCH3) at approximately 3.9-4.1 ppm.

The 13C NMR spectrum would complement the proton data, with the carbonyl carbon of the ester group resonating significantly downfield, typically in the range of 165-175 ppm. The various aromatic carbons of the quinoline and p-tolyl moieties would appear between 120 and 150 ppm. The carbon of the methyl group on the p-tolyl ring would be found in the aliphatic region, around 20-25 ppm, while the methoxy carbon of the ester would be observed around 52-55 ppm.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity between adjacent protons within the quinoline and p-tolyl ring systems. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unequivocally assigning the proton and carbon signals, respectively, by correlating protons to their directly attached carbons (HMQC) and to carbons two or three bonds away (HMBC). For instance, an HMBC correlation would be expected between the methoxy protons and the ester carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule with high accuracy. For this compound (C18H15NO2), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]+ or protonated molecule [M+H]+), which can be compared to the calculated theoretical mass. This technique helps to confirm the molecular formula and rule out other potential structures with the same nominal mass. The fragmentation pattern observed in the mass spectrum would be characteristic of the quinoline core and the ester functionality, providing further structural corroboration.

Ion Calculated m/z Observed m/z (Hypothetical)
[M+H]+278.1181278.1183
[M+Na]+300.0995300.0997

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm-1. The presence of the aromatic rings (quinoline and p-tolyl) would give rise to C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1450-1600 cm-1 region. The C-O stretching vibrations of the ester group would be observed in the 1100-1300 cm-1 range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong in the Raman spectrum. The C=C and C=N stretching vibrations of the quinoline system would also be readily observable.

Functional Group Vibrational Mode Expected Wavenumber (cm-1) Technique
Ester C=OStretch1720-1740FTIR (Strong)
Aromatic C-HStretch>3000FTIR, Raman
Aromatic C=CStretch1450-1600FTIR, Raman
Ester C-OStretch1100-1300FTIR

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Although a crystal structure for this compound is not publicly available, the crystal structure of its parent compound, 2-(4-methylphenyl)quinoline-4-carboxylic acid, has been determined and provides significant insight into the likely solid-state conformation.

The analysis of 2-(4-methylphenyl)quinoline-4-carboxylic acid reveals a monoclinic crystal system with the space group P21/c. The fundamental molecular geometry is expected to be retained in the methyl ester derivative. The quinoline ring system is nearly planar, and the p-tolyl group is twisted relative to this plane. The esterification of the carboxylic acid would primarily affect the intermolecular interactions and crystal packing.

Conformational Landscape and Dihedral Angle Analysis

The conformation of this compound is largely defined by the rotational freedom around the single bonds connecting the aromatic rings and the ester group. The dihedral angle between the quinoline ring system and the p-tolyl ring is a key conformational parameter. In the parent carboxylic acid, this angle is approximately 25.29°. researchgate.net This twist is a result of steric hindrance between the ortho-protons of the phenyl ring and the protons on the quinoline core. A similar dihedral angle is anticipated for the methyl ester.

Another critical dihedral angle is that between the plane of the quinoline ring and the plane of the carboxylate group. In the carboxylic acid, this angle is about 45.05°. researchgate.net This significant twist is likely due to steric interactions with the hydrogen at the 5-position of the quinoline ring. It is plausible that the methyl ester would adopt a similar, if not slightly altered, conformation to minimize steric strain.

Parameter Value in 2-(4-methylphenyl)quinoline-4-carboxylic acid Expected Value in Methyl Ester
Dihedral angle (Quinoline - p-Tolyl)25.29° researchgate.net~25°
Dihedral angle (Quinoline - Carboxylate)45.05° researchgate.net~45°

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Structures

The crystal packing of this compound will be governed by a combination of weak intermolecular forces. Unlike its carboxylic acid precursor, the methyl ester lacks the hydroxyl proton and therefore cannot act as a strong hydrogen bond donor. The dominant intermolecular hydrogen bonding in the carboxylic acid, an O-H···N interaction forming chains, will be absent in the crystal structure of the methyl ester. researchgate.net

However, the ester oxygen atoms can still act as hydrogen bond acceptors, leading to the formation of weak C-H···O interactions with aromatic or methyl protons of neighboring molecules.

Computational and Theoretical Chemistry Investigations on Methyl 2 4 Methylphenyl Quinoline 4 Carboxylate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For a compound like Methyl 2-(4-methylphenyl)quinoline-4-carboxylate, DFT calculations could provide valuable insights into its stability, electronic properties, and potential reaction sites. These calculations typically involve optimizing the molecular geometry and then computing various electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. For quinoline (B57606) derivatives, this analysis helps in understanding their charge transfer properties and potential as electronic materials or bioactive molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, whereas the LUMO energy relates to its ability to accept electrons.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Red regions typically denote areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. For this compound, an MEP analysis would identify the electron-rich nitrogen atom and carbonyl oxygen as potential sites for electrophilic interaction, and electron-deficient regions that could interact with nucleophiles.

Molecular Dynamics (MD) Simulations for Conformational Studies in Solution

Molecular Dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. By simulating the molecule's behavior in a solvent environment, MD can reveal its dynamic properties, conformational flexibility, and interactions with solvent molecules. For this compound, MD simulations could elucidate the preferred three-dimensional structures in solution and the rotational freedom around its single bonds, which is critical for understanding how it might fit into a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of related molecules, QSAR models can predict the activity of new, untested compounds. If this compound were part of a series of related quinoline derivatives tested for a specific biological activity, a QSAR model could be developed. This model would use molecular descriptors (numerical representations of molecular properties) to correlate structural features with activity, thereby guiding the design of more potent analogues.

In Silico Ligand-Target Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the interaction between a potential drug and its biological target. An in silico docking study of this compound would involve placing it into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. This helps to hypothesize its mechanism of action and predict its potential as a therapeutic agent.

Aromaticity Analysis and its Correlation with Molecular Properties

Aromaticity is a key chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability. The quinoline core of this compound is an aromatic system. Computational methods can quantify the degree of aromaticity, for example, through the calculation of indices like the Harmonic Oscillator Model of Aromaticity (HOMA). Analyzing the aromaticity of the quinoline and phenyl rings in this molecule could provide insights into its thermodynamic stability, electronic properties, and how these are influenced by the substituent groups.

Biological Activity and Mechanistic Elucidation of Methyl 2 4 Methylphenyl Quinoline 4 Carboxylate in in Vitro Research Models

In Vitro Screening Methodologies for Diverse Biological Activities

A variety of in vitro assays are employed to screen quinoline (B57606) derivatives for their biological effects, targeting a range of therapeutic areas.

Antioxidant Activity Evaluation Methods (e.g., DPPH Assay)

The antioxidant potential of quinoline derivatives is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay ui.ac.idnih.gov. This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow, which is quantified spectrophotometrically sapub.org.

Research on 2-(4-methylphenyl)quinoline-4-carboxylic acid, the parent acid of the title compound, has demonstrated its antioxidant capabilities using this assay. At a concentration of 5 mg/L, it exhibited a radical scavenging activity of approximately 40.43% ui.ac.id. This activity is attributed to the compound's ability to donate a hydrogen radical and stabilize the resulting quinoline radical through resonance ui.ac.id. This suggests that Methyl 2-(4-methylphenyl)quinoline-4-carboxylate may also possess antioxidant properties, although esterification of the carboxylic acid could influence this activity.

Enzyme Inhibition Assays (e.g., HDAC, COX-2)

Enzyme inhibition is a key mechanism through which quinoline derivatives exert their therapeutic effects. Two important enzyme targets for this class of compounds are histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2).

Histone Deacetylase (HDAC) Inhibition: Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel and selective inhibitors of HDACs, particularly HDAC3, an enzyme implicated in cancer development nih.govnih.govfrontiersin.org. In vitro enzymatic assays are used to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). One study identified a derivative, molecule D28, which selectively inhibited HDAC3 with an IC50 value of 24.45 µM, showing no significant inhibition of HDAC1, 2, or 6 nih.govfrontiersin.org. This selectivity is considered a promising feature for developing cancer therapeutics with better safety profiles nih.gov.

Cyclooxygenase-2 (COX-2) Inhibition: The 2-arylquinoline-4-carboxylic acid scaffold is also a template for selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs nih.govaalto.fi. In vitro assays measure the inhibition of COX-1 and COX-2 isozymes to determine potency and selectivity. A study on 4-carboxyl quinoline derivatives found that compound 9e, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, was a potent and highly selective COX-2 inhibitor with an IC50 of 0.043 µM, surpassing the potency and selectivity of the reference drug celecoxib nih.gov. Molecular modeling suggested the carboxylic acid group plays a crucial role by interacting with Arg120 in the enzyme's active site nih.gov.

Table 1: In Vitro Enzyme Inhibition by 2-Arylquinoline-4-Carboxylic Acid Derivatives
Compound ClassTarget EnzymeKey DerivativeIC50 Value (µM)SelectivityReference
2-Phenylquinoline-4-carboxylic acid derivativeHDAC3D2824.45Selective over HDAC1, 2, 6 nih.govfrontiersin.org
4-Carboxyl quinoline derivativeCOX-29e0.043>513-fold vs. COX-1 nih.gov

Antimicrobial and Antifungal Efficacy In Vitro

The quinoline core is integral to numerous antimicrobial agents. The moiety of 2-(4-methylphenyl)quinoline-4-carboxylic acid has been explicitly used as a synthon to develop new antibacterial agents researchgate.net. In vitro efficacy is typically determined using methods like microdilution assays to establish the minimum inhibitory concentration (MIC) against various bacterial and fungal strains researchgate.net.

Studies on 2-phenyl quinoline-4-carboxamide derivatives, which are structurally analogous, have demonstrated promising activity. These compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans, with some derivatives showing significant zones of inhibition researchgate.net. The results indicate that the 2-arylquinoline-4-carboxylic acid scaffold is a viable starting point for the development of novel antimicrobial and antifungal agents researchgate.netnih.gov.

Anticancer and Antiproliferative Studies in Cell Lines

The antiproliferative activity of quinoline derivatives is a major area of investigation, with the 2-(4-methylphenyl)quinoline-4-carboxylic acid moiety being used in the synthesis of potential antitumor agents researchgate.net. The standard method for assessing in vitro anticancer activity is the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to a compound. Results are typically reported as IC50 values.

Derivatives of the closely related 2-phenylquinoline-4-carboxylic acid have shown potent antiproliferative effects linked to their HDAC3 inhibition. The inhibitor D28, for instance, demonstrated significant activity against the K562 leukemia cell line nih.gov. Similarly, 2-phenyl quinoline-4-carboxamide derivatives have shown good anticancer activity against the A549 lung cancer cell line researchgate.net. Other studies on 4-phenyl-2-quinolone isomers revealed excellent activity against COLO205 (colon) and H460 (lung) cancer cell lines, with IC50 values as low as 0.32 µM mdpi.com.

Table 2: In Vitro Antiproliferative Activity of Related Quinoline Derivatives
Compound ClassCell LineCancer TypeKey ResultReference
2-Phenylquinoline-4-carboxylic acid derivative (D28)K562LeukemiaPotent activity nih.gov
2-Phenyl quinoline-4-carboxamide derivativeA549LungGood activity researchgate.net
4-Phenyl-2-quinolone derivative (Compound 22)COLO205ColonIC50 = 0.32 µM mdpi.com
4-Phenyl-2-quinolone derivative (Compound 22)H460LungIC50 = 0.89 µM mdpi.com

Antimalarial Activity Assessment In Vitro

The quinoline ring is the cornerstone of many antimalarial drugs. The in vitro antimalarial activity of new compounds is assessed against cultured Plasmodium falciparum parasites, including both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant strains. Phenotypic screens measure the inhibition of parasite growth, often using fluorescence-based methods like the SYBR Green I assay.

Research programs have successfully optimized quinoline-4-carboxamide derivatives starting from hits with moderate potency. Through structural modifications, derivatives with low nanomolar EC50 values against P. falciparum have been developed nih.govacs.org. For example, the optimization of an initial hit (EC50 = 120 nM) led to lead molecules with significantly improved potency and drug-like properties nih.gov. These findings underscore the potential of the quinoline-4-carboxylate (B1235159) scaffold, and by extension this compound, as a source of new antimalarial agents.

Exploration of Molecular Targets and Pathways In Vitro

Understanding the molecular targets and pathways affected by a compound is crucial for its development as a therapeutic agent. For the 2-arylquinoline-4-carboxylic acid class, several key in vitro targets have been elucidated.

Histone Deacetylase 3 (HDAC3): As mentioned, derivatives of 2-phenylquinoline-4-carboxylic acid have been shown to be selective inhibitors of HDAC3 nih.govfrontiersin.orgfrontiersin.org. Inhibition of this enzyme leads to downstream effects on gene expression, resulting in the induction of cell cycle arrest (specifically in the G2/M phase) and the promotion of apoptosis, which are key mechanisms for its anticancer activity nih.gov.

Cyclooxygenase-2 (COX-2): The carboxylic acid group at the 4-position of the quinoline ring is critical for potent and selective COX-2 inhibition nih.gov. It is believed to interact with key amino acid residues (Arg120) in the enzyme's active site, while the 2-aryl group fits into a secondary pocket, conferring selectivity nih.govresearchgate.net.

Tubulin: Structurally related 4-phenyl-2-quinolone derivatives have been shown to act as antimitotic agents by inhibiting tubulin polymerization mdpi.com. Molecular docking studies suggest these compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell death mdpi.com.

Translation Elongation Factor 2 (PfEF2): In the context of malaria, a novel mechanism of action was identified for a quinoline-4-carboxamide derivative. It was found to inhibit the parasite's translation elongation factor 2 (PfEF2), a critical enzyme for protein synthesis, leading to parasite death nih.govacs.orgmmv.org.

Leishmania major N-myristoyltransferase (LmNMT): In silico studies have identified LmNMT as a high-affinity molecular target for 2-aryl-quinoline-4-carboxylic acid derivatives, suggesting their potential as antileishmanial agents nih.govnih.gov.

Table 3: Potential Molecular Targets for 2-Arylquinoline-4-Carboxylic Acid Derivatives and Analogs
Molecular TargetAssociated ActivityMechanism/PathwayReference
HDAC3AnticancerInduction of G2/M cell cycle arrest and apoptosis nih.gov
COX-2Anti-inflammatoryInhibition of prostaglandin synthesis nih.gov
TubulinAnticancerInhibition of microtubule polymerization mdpi.com
PfEF2 (P. falciparum)AntimalarialInhibition of protein synthesis nih.govacs.org
LmNMT (L. major)AntileishmanialInhibition of N-myristoylation nih.govnih.gov

Receptor Binding and Modulation Studies

No studies detailing the specific receptor binding affinities or modulation effects of this compound are present in the current body of scientific literature. Research into how this compound interacts with specific biological receptors, including receptor subtypes, binding kinetics, and functional agonist or antagonist activity, has not been reported.

Cellular Pathway Interrogation (e.g., Cell Cycle, Apoptosis)

There is no published research available that investigates the effects of this compound on cellular pathways. Consequently, there is no data on its potential to induce cell cycle arrest at any phase (G0/G1, S, G2/M) or to trigger apoptotic processes through intrinsic or extrinsic pathways. Key indicators of these processes, such as the modulation of cyclins, cyclin-dependent kinases (CDKs), or caspases, have not been studied in relation to this specific compound.

DNA Cleavage Studies

No dedicated studies have been conducted to determine if this compound has the ability to interact with or cleave DNA. The mechanism by which many quinoline compounds exert biological effects involves DNA intercalation or cleavage; however, whether this specific methyl ester derivative possesses such capabilities remains uninvestigated. Agarose gel electrophoresis or other DNA cleavage assays have not been reported for this compound.

Mechanistic Insights from Biochemical and Cellular Investigations

Due to the absence of primary research data across receptor binding, cellular pathway analysis, and DNA interaction studies for this compound, it is not possible to provide any mechanistic insights into its biochemical and cellular effects. The elucidation of a mechanism of action requires foundational data from in vitro models, which is currently unavailable for this compound.

Structure Activity Relationship Sar Studies and Rational Design of Analogues Based on Methyl 2 4 Methylphenyl Quinoline 4 Carboxylate

Systematic Substituent Effects on Biological Activity

The biological activity of the 2-phenylquinoline-4-carboxylate scaffold is highly sensitive to substitutions at three primary locations: the phenyl ring at the C-2 position, the carboxylate group at the C-4 position, and the quinoline (B57606) nucleus itself. SAR studies on various classes of these derivatives, particularly the parent carboxylic acids, have revealed distinct patterns that govern their efficacy against different biological targets.

Impact of Modifications at the Phenyl C-2 Moiety

The substituent at the C-2 position of the quinoline ring plays a crucial role in modulating the biological activity of this class of compounds. The nature of this substituent can significantly influence the compound's potency and selectivity.

Research on related 2-phenylquinoline-4-carboxylic acid derivatives has shown that the C-2 aryl group is a critical component for various biological activities, including antimicrobial effects. nih.govscispace.com For instance, in the pursuit of novel histone deacetylase (HDAC) inhibitors, modifications to this phenyl ring have produced varied results. While difluoride and additional phenyl substitutions were found to be beneficial for activity, the introduction of methyl or methoxy (B1213986) groups led to a reduction in HDAC inhibitory potency. nih.gov Similarly, chlorine-substituted compounds showed decreased activity compared to the unsubstituted parent compound. nih.gov

Conversely, for inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis, the C-2 position is tolerant of large, bulky, and hydrophobic groups. nih.gov The development of potent DHODH inhibitors has involved introducing complex biaryl ether substituents at this position, indicating that steric bulk can be advantageous for this particular target. nih.govelsevierpure.com

In the context of antioxidant activity, the specific 4-methylphenyl group found in the parent acid, 2-(4-methylphenyl)quinoline-4-carboxylic acid, demonstrated superior performance compared to a simple 2-methylquinoline (B7769805) analogue, suggesting the tolyl moiety is favorable for radical scavenging properties. ui.ac.id

Modification at Phenyl C-2 MoietyEffect on Biological ActivityTarget/AssayReference
Methyl or Methoxy SubstitutionReduced potencyHDAC Inhibition nih.gov
Chlorine SubstitutionDecreased activityHDAC Inhibition nih.gov
Difluoride or Phenyl SubstitutionConducive to activityHDAC Inhibition nih.gov
Bulky/Hydrophobic GroupsTolerated and can be advantageousDHODH Inhibition nih.gov
4-Methylphenyl GroupEnhanced activity compared to methylAntioxidant (DPPH) ui.ac.id

Influence of Alterations at the Carboxylate Group at C-4

The functional group at the C-4 position is a key determinant of biological activity, with the carboxylic acid and its ester derivatives often exhibiting profoundly different behaviors.

For many biological targets, the free carboxylic acid is essential for interaction. In DHODH inhibitors, the carboxylate group at C-4 is critical as it forms a salt bridge with a key arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the enzyme's active site. nih.gov Consequently, the conversion of this carboxylic acid to its corresponding methyl ester, as in Methyl 2-(4-methylphenyl)quinoline-4-carboxylate, typically results in a significant loss of in vitro enzyme inhibitory activity. nih.gov A similar observation was made with multidrug resistance protein 2 (MRP2) inhibitors, where the methyl ester derivative was less active than the parent carboxylic acid, suggesting a direct interaction of the carboxyl group with the protein. nih.gov

However, while esterification may diminish direct enzyme inhibition, it increases lipophilicity, which can enhance cell membrane permeability. It has been proposed that inactive methyl ester analogues might act as prodrugs, being hydrolyzed by intracellular esterases back to the active carboxylic acid form within the cell. nih.gov

Beyond esterification, other modifications at C-4 have been explored. Replacing the carboxylic acid with a carboxamide group creates a distinct class of compounds with different properties and activities, such as those seen in antimalarial quinoline-4-carboxamides. nih.govacs.org The substitution of the carboxyl group with other functionalities, like 1,2,4-triazoles, has also been investigated to generate novel antibacterial agents. nih.govfigshare.com

Modification at C-4 PositionEffect on Biological ActivityRationale / TargetReference
Carboxylic Acid (Parent) Essential for activity Forms key salt bridge/H-bonds (DHODH, MRP2) nih.govnih.gov
Methyl Ester Significantly reduced or abolished in vitro activity Loss of key interactions with target enzyme nih.govnih.gov
Methyl Ester May show activity in cell-based assaysPotential prodrug (intracellular hydrolysis to acid) nih.gov
Carboxamide Creates a new class of active compoundsAntimalarial agents nih.govacs.org
Triazole Creates a new class of active compoundsAntibacterial agents nih.govfigshare.com

Effects of Substitutions on the Quinoline Core

Modifications to the benzo portion of the quinoline ring system offer another avenue for optimizing biological activity. The electronic and steric properties of substituents on this ring can fine-tune the molecule's interaction with its target.

In the development of antiviral compounds targeting DHODH, substitutions on the quinoline core were found to be critical. nih.gov In one series of analogues, a chlorine atom at the C-7 position was used as a starting point. Its replacement with a fluorine atom resulted in a tenfold increase in activity. nih.gov A bromine atom at the same position was tolerated, but more substantial changes, such as introducing methoxy, trifluoromethyl, or trifluoromethoxy groups, were detrimental to the compound's antiviral efficacy. nih.gov The presence of a fluorine atom at the C-6 position has also been identified in potent DHODH inhibitors. nih.govelsevierpure.com

Similarly, in the optimization of antimalarial quinoline-4-carboxamides, halogen substitutions on the quinoline core were found to be important. Replacing a bromine atom at position 7 with either chlorine or fluorine was well-tolerated and maintained potent activity. nih.gov However, complete removal of the halogen from this position led to an eightfold decrease in potency, highlighting the positive contribution of a halogen at this site. nih.gov

Identification of Pharmacophoric Elements

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. Based on extensive SAR studies of the 2-phenylquinoline-4-carboxylate scaffold and its analogues, distinct pharmacophore models have emerged for different therapeutic targets.

For DHODH inhibition , the essential pharmacophoric features are:

A carboxylic acid at the C-4 position, acting as a hydrogen bond donor and acceptor to form a critical salt bridge with Arg136. nih.gov

A large, hydrophobic substituent at the C-2 position, which occupies a nonpolar channel in the enzyme's binding pocket. nih.gov

An appropriately substituted quinoline core , where specific substitutions (e.g., halogens at C-6 or C-7) enhance binding affinity. nih.gov

For HDAC inhibition , the 2-phenylquinoline-4-carboxylic acid structure serves as the "cap" group in the classic HDAC inhibitor pharmacophore model. This model consists of:

A zinc-binding group (ZBG) , such as a hydroxamic acid, which chelates the zinc ion in the enzyme's catalytic site. nih.govfrontiersin.org

A linker region of appropriate length and flexibility. frontiersin.org

A cap group , in this case, the 2-phenylquinoline (B181262) moiety, which interacts with the hydrophobic surface at the rim of the active site tunnel. nih.govfrontiersin.org

For antimicrobial activity , the broader 2-aryl-quinoline-4-carboxylic acid framework itself is considered the core pharmacophore, with specific substitutions on the aryl ring and quinoline nucleus modulating the spectrum and potency of activity. nih.govresearchgate.net

Computational-Aided Design of Novel Derivatives

Computational chemistry plays a pivotal role in the rational design of novel analogues by providing insights into ligand-receptor interactions at the molecular level. Techniques like molecular docking and induced-fit docking (IFD) have been instrumental in refining the design of quinoline-based inhibitors.

Docking studies have successfully been used to visualize and analyze the binding modes of quinoline-4-carboxylic acids within the active sites of their target enzymes. For DHODH, computational models confirmed the crucial salt bridge interaction between the C-4 carboxylate and the Arg136 residue, validating the experimental SAR data. nih.gov These models also helped to rationalize the observed differences in potency among various isomers substituted at the C-2 phenyl ring, guiding the selection of more promising candidates for synthesis. nih.gov

In the design of inhibitors for other targets, such as phosphatidylinositol 3-kinase (PI3Kα), induced-fit docking studies have shown how N-phenyl-quinolone-carboxamide derivatives can occupy the enzyme's binding site and establish key interactions with important amino acid residues. mdpi.com Furthermore, molecular docking has been applied to 2-phenyl quinoline-4-carboxamide derivatives to predict their binding affinities and guide the design of new antimicrobial agents. researchgate.net By predicting how a designed molecule will fit and interact with its target protein, computational methods allow researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the drug discovery process.

Emerging Research Directions and Future Perspectives for Methyl 2 4 Methylphenyl Quinoline 4 Carboxylate

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by transforming the process of drug discovery. mdpi.commdpi.com These technologies can analyze vast and complex datasets, including genomic, proteomic, and chemical information, to identify novel drug targets and predict the efficacy or toxicity of potential drug molecules. mdpi.com For quinoline (B57606) derivatives like Methyl 2-(4-methylphenyl)quinoline-4-carboxylate, AI holds immense potential to accelerate the identification of new therapeutic leads.

ML and deep learning (DL) algorithms can be trained on large libraries of existing quinoline compounds to predict biological activities, pharmacokinetic properties, and toxicity profiles for novel, unsynthesized structures. mdpi.com This predictive power significantly reduces the time and resources spent on synthesizing and testing compounds that are unlikely to succeed. mdpi.com Furthermore, generative AI models, such as recurrent neural networks (RNNs), can design entirely new molecular structures tailored to specific therapeutic profiles, offering innovative derivatives of the core quinoline scaffold. mdpi.com Support Vector Machine (SVM) models are particularly adept at handling high-dimensional data to classify molecular properties and predict the biological activity of compounds within large and complex datasets. mdpi.com

Sustainable and Eco-Friendly Synthetic Innovations

The principles of green chemistry are increasingly guiding the development of synthetic routes in pharmaceutical research, aiming to minimize environmental impact and enhance laboratory safety. sigmaaldrich.com For the synthesis of this compound and related analogs, research is moving towards more sustainable and eco-friendly innovations.

One promising approach is the use of heterogeneous catalysts, such as zeolites, in solvent-free conditions. rsc.org This method provides a green pathway for synthesizing 2,4-disubstituted quinoline derivatives by utilizing reusable catalysts, which can be employed multiple times without significant loss in efficiency, and eliminating the need for conventional, often hazardous, organic solvents. rsc.org Other modern synthetic strategies include microwave-assisted reactions, which can significantly shorten reaction times and improve yields. researchgate.net

The selection of solvents is also a key aspect of green chemistry. Research into greener solvent alternatives, such as 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corncobs, and Cyclopentyl methyl ether (CPME), which resists the formation of dangerous peroxides, offers safer and more environmentally friendly options compared to traditional solvents like tetrahydrofuran (THF) or dichloromethane. sigmaaldrich.com

Synthetic Method Key Features Sustainability Aspect
Zeolite-Catalyzed Synthesis Employs Hβ zeolite as a catalyst for cyclization. rsc.orgSolvent-free conditions, reusable catalyst, high efficiency. rsc.org
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reactions. researchgate.netReduced reaction times, often leading to higher yields and energy efficiency.
Doebner Reaction A one-step multicomponent condensation to assemble the quinoline core. smolecule.comnih.govEfficient atom economy by combining multiple reactants in a single step.
Pfitzinger Reaction Condensation reaction to form the quinoline-4-carboxylic acid scaffold. smolecule.comA classic, reliable method for which greener modifications (e.g., microwave-assisted) are being developed. smolecule.com

Identification of Novel Therapeutic Targets Through Advanced Screening

Advanced screening techniques are crucial for uncovering the therapeutic potential and mechanism of action of novel compounds. For derivatives of this compound, high-throughput and phenotypic screening campaigns have been instrumental in identifying new biological targets.

A notable example is the discovery of a quinoline-4-carboxamide series through a phenotypic screen against the blood stage of Plasmodium falciparum, the parasite responsible for malaria. acs.orgnih.gov This unbiased approach led to the identification of a compound with a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2), a critical enzyme for protein synthesis in the parasite. acs.orgnih.gov

Similarly, screening of 2-phenylquinoline-4-carboxylic acid derivatives against a panel of histone deacetylases (HDACs) revealed compounds with significant selectivity for HDAC3. nih.gov Inhibition of HDACs is a validated strategy in cancer therapy, and identifying isoform-selective inhibitors is a key goal to improve efficacy and reduce side effects. nih.gov Advanced screening has also been used to evaluate quinoline-4-carboxylic acid derivatives as potent inhibitors of various alkaline phosphatases, which are important in proteomics and biochemical studies. smolecule.com These examples highlight how advanced screening methods can rapidly identify novel and specific biological targets for quinoline-based compounds.

Compound Class Screening Method Identified Target/Activity Therapeutic Area
Quinoline-4-carboxamidesPhenotypic screen against P. falciparumInhibition of translation elongation factor 2 (PfEF2) acs.orgnih.govAntimalarial acs.orgnih.gov
2-Phenylquinoline-4-carboxylic acid derivativesEnzyme inhibitory assay against HDACs 1, 2, 3, and 6Selective inhibition of HDAC3 nih.govAnticancer nih.gov
Quinoline-4-carboxylic acid derivativesEvaluation against alkaline phosphatasesInhibition of human tissue-nonspecific (h-TNAP), intestinal (h-IAP), and placental (h-PLAP) alkaline phosphatases. smolecule.comResearch Tools/Diagnostics
6- or 8-benzoyl-2-arylquinolinesCytotoxicity and substrate uptake assaysInhibition of multidrug resistance protein 2 (MRP2) nih.govAnticancer (reversing drug resistance)

Development of Multi-Targeted Compounds

Complex multifactorial diseases such as cancer and neurodegenerative disorders have spurred interest in the development of multi-target compounds, which can modulate several biological targets simultaneously. mdpi.com The quinoline scaffold is a privileged structure that has been extensively investigated for its potential in designing such multi-target agents. mdpi.com

Research has explored quinoline-chalcone hybrids as potential multi-target anticancer agents. mdpi.com In the context of neurodegeneration, particularly Alzheimer's disease, various quinoline derivatives have been designed to interact with multiple key targets involved in the disease pathology. mdpi.com Another strategy involves combining the anti-inflammatory and antioxidant properties within a single molecule. mdpi.com By leveraging the versatile quinoline framework, researchers have developed derivatives that exhibit potent lipoxygenase (LOX) inhibition (an anti-inflammatory effect) and the ability to scavenge free radicals (an antioxidant effect). mdpi.com This multi-target approach offers a promising avenue for developing more effective therapies for complex diseases where targeting a single pathway may be insufficient.

Role in Advancing Chemical Biology and Medicinal Chemistry Frontiers

The study of this compound and its analogs contributes significantly to advancing the frontiers of chemical biology and medicinal chemistry. The quinoline ring is considered a "privileged scaffold" because its derivatives have shown a broad spectrum of bioactivity, making it a recurring template in drug design. smolecule.comnih.gov

Research into this class of compounds drives innovation in synthetic organic chemistry, leading to the development of more efficient and sustainable methods like the Doebner and Pfitzinger reactions, or modern catalytic approaches for creating diverse chemical libraries. rsc.orgsmolecule.comnih.gov These synthetic advancements enable the systematic exploration of structure-activity relationships (SAR). For instance, studies on 2-phenylquinoline-4-carboxylic acid derivatives have shown how different substituents (e.g., methyl or methoxy (B1213986) groups) on the phenyl ring can reduce or enhance HDAC inhibitory potency, providing crucial insights for rational drug design. nih.gov

Furthermore, the use of these compounds as chemical probes helps to elucidate complex biological pathways. The discovery that a quinoline-4-carboxamide inhibits the parasite's translation elongation factor 2 not only provided a new antimalarial lead but also advanced the biological understanding of a vital parasite process. acs.orgnih.gov As such, the continued exploration of this quinoline family serves as a powerful engine for both discovering new therapeutic agents and generating new knowledge at the interface of chemistry and biology.

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-methylphenyl)quinoline-4-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via esterification of quinaldic acid derivatives with substituted phenols. A common method involves reacting quinaldic acid with 4-methylphenol in the presence of phosphorus oxychloride (POCl₃) at 348–353 K for 6–8 hours . Yield optimization (65–70%) depends on stoichiometric ratios, temperature control, and post-reaction neutralization with sodium bicarbonate. Recrystallization in ethanol ensures purity for crystallographic studies .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments and ester/carboxylate functional groups.
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-π stacking, C–H···O bonds) .
  • HPLC/MS : Validates purity and molecular weight, especially for derivatives with pharmacological activity .

Q. How does the compound’s solubility and stability affect experimental design?

The ester group enhances solubility in organic solvents (e.g., ethanol, DMSO), while the quinoline core contributes to thermal stability. Storage under inert conditions (dry, sealed containers) prevents hydrolysis of the ester moiety .

Advanced Research Questions

Q. What crystallographic software (e.g., SHELX, OLEX2) is recommended for analyzing its molecular packing, and how are weak intermolecular interactions interpreted?

  • SHELX : Used for small-molecule refinement, particularly for resolving π-π stacking (centroid distances: 3.5–3.9 Å) and hydrogen-bonded chains .
  • OLEX2 : Integrates structure solution, refinement, and visualization, critical for analyzing dihedral angles between quinoline and phenyl rings (68–88°) .
  • Weak interactions (C–H···O) are mapped using Hirshfeld surfaces to assess crystal stability .

Q. How do structural modifications (e.g., substituent position, electronic effects) alter biological activity?

  • 4-Methylphenyl substitution : Enhances hydrophobic interactions in enzyme binding pockets, as seen in antimalarial quinoline analogs .
  • Ester vs. carboxylate : The methyl ester group improves membrane permeability compared to free carboxylic acids, a key factor in drug design .
  • Computational docking (e.g., AutoDock) can predict binding affinities to targets like topoisomerases or kinases .

Q. How are contradictory crystallographic data (e.g., bond length variations) reconciled in structural studies?

Discrepancies in bond lengths or angles (e.g., carboxylate group torsion angles: 7–13°) arise from polymorphism or refinement parameters. Cross-validation using R-factor metrics and residual density maps in SHELXL ensures accuracy .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Mechanistic studies : Fluorescence quenching to probe DNA intercalation or protein binding .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Continuous flow reactors : Improve heat/mass transfer for esterification steps, reducing side products .
  • Automated purification : Flash chromatography with gradient elution ensures batch consistency .

Q. How are computational methods (DFT, MD simulations) applied to predict reactivity or stability?

  • DFT calculations : Optimize ground-state geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) for redox behavior .
  • MD simulations : Model solvation effects and ligand-protein dynamics over nanosecond timescales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.